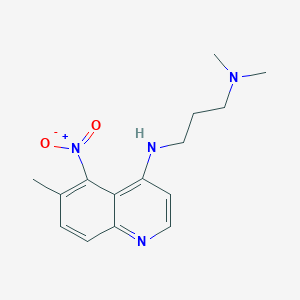
1,3-Propanediamine, N,N-dimethyl-N'-(6-methyl-5-nitro-4-quinolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- is a complex organic compound with a unique structure that includes a quinoline ring substituted with a nitro group and a methyl group
Méthodes De Préparation
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- typically involves multiple steps. One common method starts with the reaction of 1,3-propanediamine with formaldehyde to form an intermediate, which is then reacted with 6-methyl-5-nitro-4-quinoline . The reaction conditions often require a basic environment and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve the use of fixed-bed reactors and catalysts such as Raney-Nickel to achieve high yields and purity .
Analyse Des Réactions Chimiques
1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Applications De Recherche Scientifique
1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,3-Propanediamine, N,N-dimethyl-N’-(6-methyl-5-nitro-4-quinolinyl)- include:
N,N-Dimethyl-1,3-propanediamine: A simpler analog without the quinoline ring, used in similar industrial applications.
1,3-Bis(methylamino)propane: Another related compound with two methylamino groups, used in organic synthesis.
2,6-Diazaheptane: A compound with a similar backbone but different functional groups, used in various chemical reactions.
These compounds share some chemical properties but differ in their specific applications and reactivity due to the presence or absence of the quinoline ring and other substituents.
Propriétés
Numéro CAS |
141918-01-6 |
|---|---|
Formule moléculaire |
C15H20N4O2 |
Poids moléculaire |
288.34 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-(6-methyl-5-nitroquinolin-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C15H20N4O2/c1-11-5-6-12-14(15(11)19(20)21)13(7-9-17-12)16-8-4-10-18(2)3/h5-7,9H,4,8,10H2,1-3H3,(H,16,17) |
Clé InChI |
WJNSZRIWVKGVHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CN=C2C=C1)NCCCN(C)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



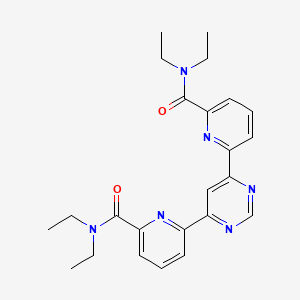
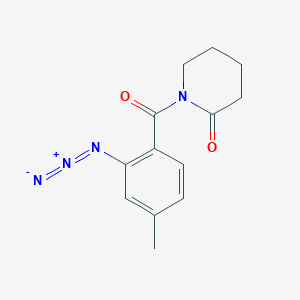
![2-(Pyridin-4-yl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12523808.png)
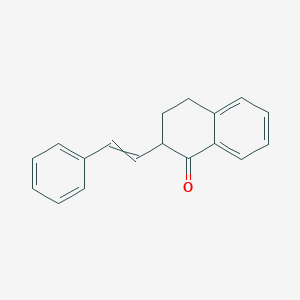
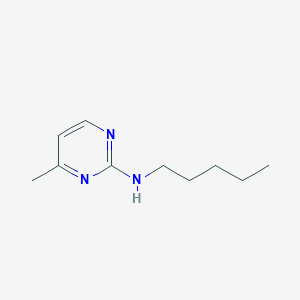
![[4-(1-Methylcyclopentyl)cyclohexyl]benzene](/img/structure/B12523840.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
![5-[(Pent-3-yn-1-yl)oxy]penta-1,3-diene](/img/structure/B12523880.png)
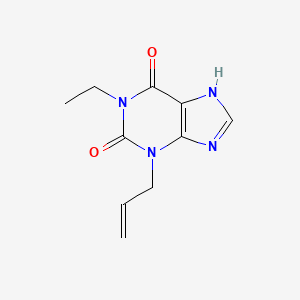
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)
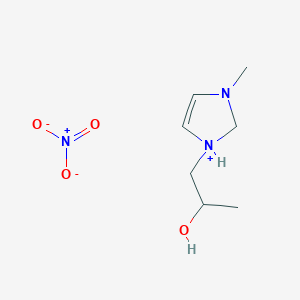
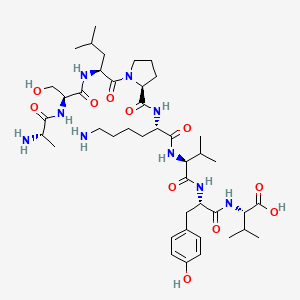
![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
